molecular formula C27H21FN4O3S B3002885 N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 1112277-96-9

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No. B3002885
CAS RN: 1112277-96-9
M. Wt: 500.55
InChI Key: MWAQZGILUXBYDT-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H21FN4O3S and its molecular weight is 500.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Derivatives : A research conducted by Nguyen et al. (2022) involved the successful synthesis of five new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process starting from anthranilic acid and aryl isothiocyanates. These derivatives' structures were determined by various spectroscopic methods (Nguyen, Pham, Tran, & Bui, 2022).

  • Synthesis of Anti-Inflammatory Derivatives : Sunder and Maleraju (2013) synthesized eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Some showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Biological Activities

  • Cytotoxic Activity Against Cancer Cells : Nguyen et al. (2019) reported on compounds synthesized from anthranilic acid exhibiting mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019).

  • Antibacterial Activity : Singh et al. (2010) prepared derivatives of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles and evaluated their antibacterial activity against various strains (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

  • Anti-Inflammatory and Analgesic Evaluation : A study by Rajasekaran, Rajamanickam, and Darlinquine (2011) synthesized 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives, finding that some compounds exhibited significant anti-inflammatory and analgesic activity (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

  • Antifungal and Apoptotic Effects : Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds and investigated their antifungal and apoptotic activity against various Candida species, identifying compounds with potent antifungal effects and non-toxicity against healthy cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Molecular Docking and Drug Development

  • Antitumor Activity and Molecular Docking : A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity and potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. Molecular docking studies supported these findings (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-[3-[(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O3S/c1-17-6-8-18(9-7-17)15-32-26(34)21-4-2-3-5-23(21)30-27(32)36-16-24(33)31-25-22(14-29-35-25)19-10-12-20(28)13-11-19/h2-14H,15-16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAQZGILUXBYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

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